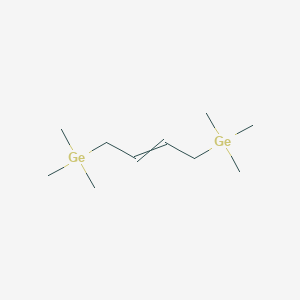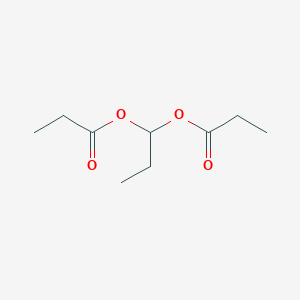
Propane-1,1-diol dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane-1,1-diol dipropanoate: is an organic compound with the molecular formula C9H16O4. It is also known as 1,1-Propanediyl dipropanoate. This compound is a diester derived from propane-1,1-diol and propanoic acid. It is a colorless liquid with a faint odor and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propane-1,1-diol dipropanoate can be synthesized through the esterification of propane-1,1-diol with propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method allows for the efficient production of the compound on a large scale. The reaction mixture is continuously fed into a reactor, and the product is continuously removed, allowing for high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Propane-1,1-diol dipropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield propane-1,1-diol and propanoic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Propane-1,1-diol and propanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Propane-1,1-diol dipropanoate is used as an intermediate in the synthesis of various organic compounds. It is also used as a solvent in chemical reactions due to its ability to dissolve a wide range of substances.
Biology: In biological research, this compound is used as a cryoprotectant to preserve biological samples at low temperatures. Its ability to form hydrogen bonds with water molecules helps prevent the formation of ice crystals, which can damage biological tissues.
Medicine: The compound is used in the formulation of pharmaceuticals, particularly in the development of drug delivery systems. Its ester bonds can be hydrolyzed in the body to release active pharmaceutical ingredients.
Industry: this compound is used as a plasticizer in the production of polymers and resins. It improves the flexibility and durability of these materials.
Mecanismo De Acción
The mechanism of action of propane-1,1-diol dipropanoate involves its ability to undergo hydrolysis in the presence of water and enzymes. The ester bonds are cleaved, releasing propane-1,1-diol and propanoic acid. These products can then participate in various biochemical pathways in the body.
Molecular Targets and Pathways:
Hydrolysis: Enzymes such as esterases catalyze the hydrolysis of this compound.
Biochemical Pathways: The released propane-1,1-diol can be further metabolized in the body, while propanoic acid can enter the citric acid cycle.
Comparación Con Compuestos Similares
Propane-1,2-diol (Propylene glycol): A diol with similar properties but different structural arrangement.
Propane-1,3-diol: Another diol with a different structural arrangement.
Uniqueness: Propane-1,1-diol dipropanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo hydrolysis to release propane-1,1-diol and propanoic acid makes it valuable in various applications, including pharmaceuticals and industrial processes.
Propiedades
Número CAS |
5331-24-8 |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
1-propanoyloxypropyl propanoate |
InChI |
InChI=1S/C9H16O4/c1-4-7(10)12-9(6-3)13-8(11)5-2/h9H,4-6H2,1-3H3 |
Clave InChI |
FZJAQRXBTJNEGT-UHFFFAOYSA-N |
SMILES canónico |
CCC(OC(=O)CC)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




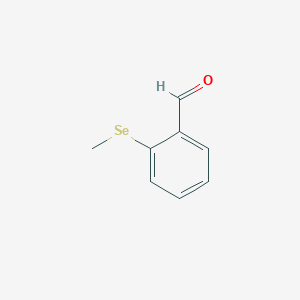
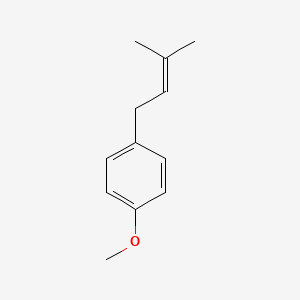
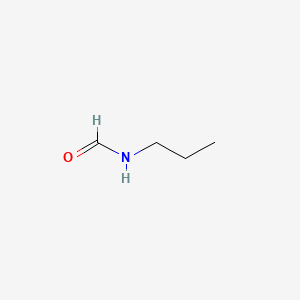
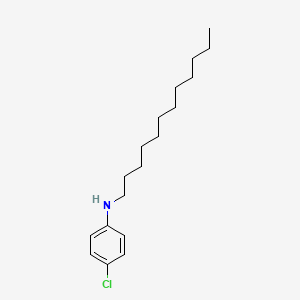
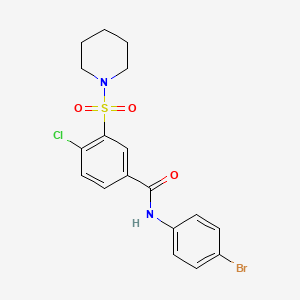
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
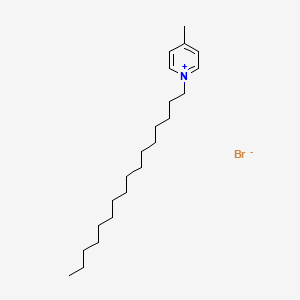
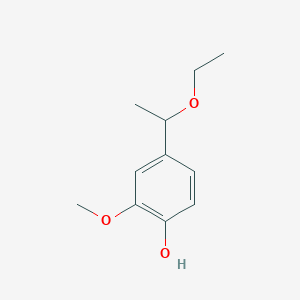
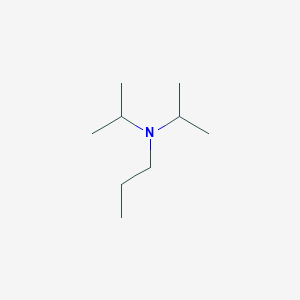

![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
